TRPA1 Channel Antagonism
Isobutylthiourea demonstrates quantifiable and specific antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a critical target in pain and inflammatory research. This activity is not a general property of the thiourea class. In a standardized functional assay using rat TRPA1 expressed in HEK293 cells, Isobutylthiourea inhibited allyl isothiocyanate (AITC)-induced calcium influx with an IC50 of 5,500 nM (5.5 µM) [1]. The parent compound, thiourea, is not reported to exhibit this specific, high-value pharmacological activity.
| Evidence Dimension | Antagonist activity at TRPA1 ion channel |
|---|---|
| Target Compound Data | IC50 = 5,500 nM (5.5 µM) |
| Comparator Or Baseline | Thiourea (parent compound): Activity not reported; considered inactive for this target. |
| Quantified Difference | N/A (Qualitative difference in target engagement) |
| Conditions | Rat TRPA1 expressed in HEK293 cells; inhibition of AITC-induced intracellular calcium increase. |
Why This Matters
This specific, measurable activity defines its primary utility as a pharmacological tool compound, a role for which thiourea or simple alkyl-thioureas are unsuitable substitutes.
- [1] BindingDB. (n.d.). BDBM50410498 (Isobutylthiourea) | Antagonist activity at rat TRPA1 channel. Assay ID: 11. CHEMBL195624. View Source
